Structural Skeleton: Podocarpane vs. Abietane Core Differentiation
7,15-Dihydroxypodocarp-8(14)-en-13-one possesses a podocarpane skeleton, which is structurally distinct from the more common abietane diterpenoids found in Pinus and Larix species [1]. The podocarpane core lacks the isopropyl group at C13 characteristic of abietanes and features a 13-oxo substitution with a C8(14) double bond [2]. In the original isolation study, compound 1 was explicitly identified as a new podocarpane diterpene, whereas eight co-isolated compounds (2-10) were all abietane diterpenes [1]. This skeletal divergence results in a different ring system topology and oxidation pattern, which directly influences biological target recognition.
| Evidence Dimension | Core skeleton classification and ring system topology |
|---|---|
| Target Compound Data | Podocarpane skeleton; C17H26O3; ketone at C13; double bond at C8(14); hydroxyls at C7 and C15 |
| Comparator Or Baseline | Abietane diterpenes (e.g., abietic acid, dehydroabietic acid); tricyclic skeleton with isopropyl group at C13; typical molecular formula C20H30O2 or similar |
| Quantified Difference | Distinct ring system classification; 3-carbon difference in skeleton (C17 podocarpane vs. C20 abietane) |
| Conditions | Structural classification based on NMR and spectroscopic analysis in Ohtsu et al. 2000 |
Why This Matters
Skeletal class determines the pharmacophore and binding mode; using an abietane analog in a study designed for a podocarpane scaffold would invalidate structure-activity relationship (SAR) interpretations.
- [1] Ohtsu, H., Tanaka, R., In, Y., Matsunaga, S., Tokuda, H., & Nishino, H. (2000). New abietane diterpenoids from the cones of Larix kaempferi. Canadian Journal of Chemistry, 78(1), 31-40. View Source
- [2] PubChem. (2026). 7,15-Dihydroxypodocarp-8(14)-en-13-one. Compound Summary. CID 10731307. View Source
